molecular formula C16H17NO2 B3132356 Acetic acid, [1-(phenylmethyl)-2(1H)-pyridinylidene]-, ethyl ester CAS No. 36688-59-2

Acetic acid, [1-(phenylmethyl)-2(1H)-pyridinylidene]-, ethyl ester

Cat. No.: B3132356
CAS No.: 36688-59-2
M. Wt: 255.31 g/mol
InChI Key: BKKUQXOEIMAPEU-NTCAYCPXSA-N
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Description

Acetic acid, [1-(phenylmethyl)-2(1H)-pyridinylidene]-, ethyl ester is a chemical compound with a complex structure that includes a pyridine ring, a phenylmethyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [1-(phenylmethyl)-2(1H)-pyridinylidene]-, ethyl ester typically involves the reaction of a pyridine derivative with a phenylmethyl halide under basic conditions, followed by esterification with ethyl alcohol. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [1-(phenylmethyl)-2(1H)-pyridinylidene]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetic acid, [1-(phenylmethyl)-2(1H)-pyridinylidene]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid, [1-(phenylmethyl)-2(1H)-pyridinylidene]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, phenylmethyl ester: This compound has a similar ester functional group but lacks the pyridine ring.

    Acetic acid, (1-methyl-2(1H)-pyridinylidene)-, methyl ester: This compound has a similar pyridine ring but with different substituents.

Uniqueness

Acetic acid, [1-(phenylmethyl)-2(1H)-pyridinylidene]-, ethyl ester is unique due to the combination of its pyridine ring, phenylmethyl group, and ethyl ester functional group

Properties

IUPAC Name

ethyl (2E)-2-(1-benzylpyridin-2-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-19-16(18)12-15-10-6-7-11-17(15)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKUQXOEIMAPEU-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C=CC=CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\C=CC=CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetic acid, [1-(phenylmethyl)-2(1H)-pyridinylidene]-, ethyl ester
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Acetic acid, [1-(phenylmethyl)-2(1H)-pyridinylidene]-, ethyl ester
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Acetic acid, [1-(phenylmethyl)-2(1H)-pyridinylidene]-, ethyl ester
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Acetic acid, [1-(phenylmethyl)-2(1H)-pyridinylidene]-, ethyl ester
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Acetic acid, [1-(phenylmethyl)-2(1H)-pyridinylidene]-, ethyl ester

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